![molecular formula C24H19NO3 B14156159 3-(3-Methoxyphenyl)-6,6-diphenyl-3-azabicyclo[3.1.0]hexane-2,4-dione CAS No. 799835-95-3](/img/structure/B14156159.png)
3-(3-Methoxyphenyl)-6,6-diphenyl-3-azabicyclo[3.1.0]hexane-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Methoxyphenyl)-6,6-diphenyl-3-azabicyclo[310]hexane-2,4-dione is a complex organic compound with a unique bicyclic structure This compound is characterized by its azabicyclohexane core, which is fused with a methoxyphenyl and two diphenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methoxyphenyl)-6,6-diphenyl-3-azabicyclo[3.1.0]hexane-2,4-dione typically involves a multi-step process. One common method is the (3 + 2) annulation of cyclopropenes with cyclopropylanilines . This reaction can be catalyzed by an organic or iridium photoredox catalyst under blue LED irradiation, yielding good results for a broad range of derivatives .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
3-(3-Methoxyphenyl)-6,6-diphenyl-3-azabicyclo[3.1.0]hexane-2,4-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
3-(3-Methoxyphenyl)-6,6-diphenyl-3-azabicyclo[3.1.0]hexane-2,4-dione has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(3-Methoxyphenyl)-6,6-diphenyl-3-azabicyclo[3.1.0]hexane-2,4-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various effects.
類似化合物との比較
Similar Compounds
- 3-Oxabicyclo[3.1.0]hexane-2,4-dione
- 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione
- Cyclopropane-1,2-dicarboxylic anhydride
Uniqueness
3-(3-Methoxyphenyl)-6,6-diphenyl-3-azabicyclo[310]hexane-2,4-dione is unique due to its combination of a methoxyphenyl group and two diphenyl groups attached to the azabicyclohexane core
特性
CAS番号 |
799835-95-3 |
|---|---|
分子式 |
C24H19NO3 |
分子量 |
369.4 g/mol |
IUPAC名 |
3-(3-methoxyphenyl)-6,6-diphenyl-3-azabicyclo[3.1.0]hexane-2,4-dione |
InChI |
InChI=1S/C24H19NO3/c1-28-19-14-8-13-18(15-19)25-22(26)20-21(23(25)27)24(20,16-9-4-2-5-10-16)17-11-6-3-7-12-17/h2-15,20-21H,1H3 |
InChIキー |
VMOOMKDGOZKWPW-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC(=C1)N2C(=O)C3C(C2=O)C3(C4=CC=CC=C4)C5=CC=CC=C5 |
溶解性 |
6.3 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


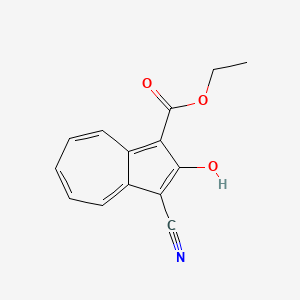
![(4Z)-2-(3,4-dimethylphenyl)-4-{[(2-hydroxy-5-nitrophenyl)amino]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14156082.png)
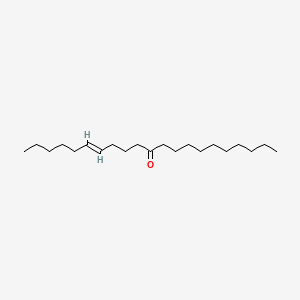
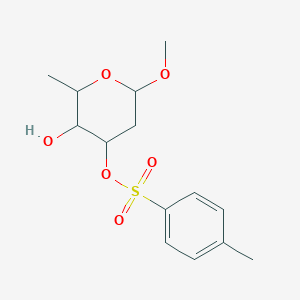

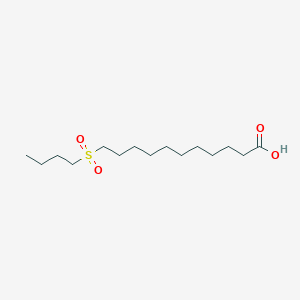
![2-(1H-benzimidazol-2-ylmethylsulfanyl)-6-bromo-5-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B14156123.png)

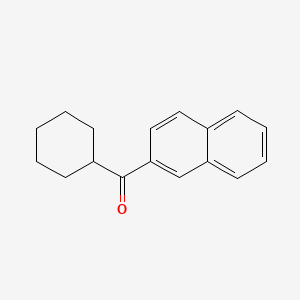
![[4-(2-fluorophenyl)piperazin-1-yl]-(6-methoxy-1H-indol-2-yl)methanone](/img/structure/B14156139.png)

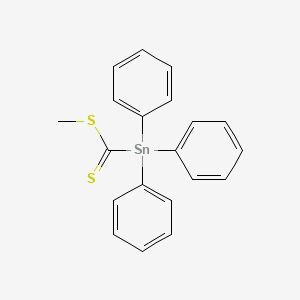
![3-[(4-Chlorophenyl)methyl]-1-(4-chloropyridin-2-yl)pyrrolidine-2,5-dione](/img/structure/B14156148.png)
![5-Amino-1-phenyl-6-propylsulfanylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B14156154.png)
